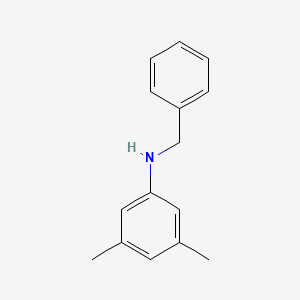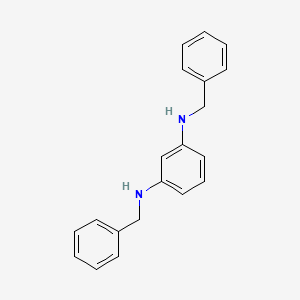
N1-(4-Methoxybenzyl)-N3-(benzyl)-phenylene-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(4-Methoxybenzyl)-N3-(benzyl)-phenylene-1,3-diamine is an organic compound that features a phenylene-1,3-diamine core substituted with a 4-methoxybenzyl group at the N1 position and a benzyl group at the N3 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-Methoxybenzyl)-N3-(benzyl)-phenylene-1,3-diamine typically involves the following steps:
Starting Materials: The synthesis begins with phenylene-1,3-diamine, 4-methoxybenzyl chloride, and benzyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reactions.
Procedure: Phenylene-1,3-diamine is first reacted with 4-methoxybenzyl chloride to form N1-(4-methoxybenzyl)-phenylene-1,3-diamine. This intermediate is then reacted with benzyl chloride to yield the final product, this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: N1-(4-Methoxybenzyl)-N3-(benzyl)-phenylene-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzyl and methoxybenzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N1-(4-Methoxybenzyl)-N3-(benzyl)-phenylene-1,3-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be explored for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic applications.
Industry: It may be used in the development of new materials with specific properties, such as polymers or dyes.
Wirkmechanismus
The mechanism of action of N1-(4-Methoxybenzyl)-N3-(benzyl)-phenylene-1,3-diamine depends on its specific application. For instance, if it is used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- N1-(4-Methoxybenzyl)-N3-(methyl)-phenylene-1,3-diamine
- N1-(4-Methoxybenzyl)-N3-(ethyl)-phenylene-1,3-diamine
- N1-(4-Methoxybenzyl)-N3-(propyl)-phenylene-1,3-diamine
Comparison: N1-(4-Methoxybenzyl)-N3-(benzyl)-phenylene-1,3-diamine is unique due to the presence of both a 4-methoxybenzyl group and a benzyl group, which may confer distinct chemical and biological properties compared to its analogs
Eigenschaften
IUPAC Name |
1-N-benzyl-3-N-[(4-methoxyphenyl)methyl]benzene-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c1-24-21-12-10-18(11-13-21)16-23-20-9-5-8-19(14-20)22-15-17-6-3-2-4-7-17/h2-14,22-23H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLNIOXLPLQXSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=CC=CC(=C2)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![13-hydroxy-10,16-bis(4-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B6319045.png)






![tert-butyl 3-[(Z)-hydroxyiminomethyl]indole-1-carboxylate](/img/structure/B6319096.png)





![Propyl[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319176.png)
